methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived thiazolidinone compound characterized by a conjugated system with a 4-methylphenyl substituent at the C5 position, a methyl ester group at the C3 side chain, and a sulfanylidene moiety at the C2 position. The (5E)-configuration of the benzylidene group ensures planar geometry, facilitating π-π interactions in biological systems.
The thiazolidinone core is a privileged scaffold in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S2/c1-10-3-5-11(6-4-10)9-12-14(18)16(15(20)21-12)8-7-13(17)19-2/h3-6,9H,7-8H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSJYZQGVCJBRL-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring and a methylphenylmethylidene moiety. Its molecular formula is C19H16N2O3S2, with a molar mass of approximately 368.47 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16N2O3S2 |
| Molar Mass | 368.47 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a study evaluating thiazolidinone derivatives demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL, outperforming standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| Compound 11 | 0.011 | Not Specified | S. aureus |
| Compound 12 | 0.015 | Not Specified | B. cereus, S. typhimurium |
The mechanism of action for this class of compounds often involves interaction with bacterial enzymes critical for cell wall synthesis and other metabolic pathways. For example, molecular docking studies suggest that compounds may inhibit MurB enzyme in E. coli, which is essential for peptidoglycan biosynthesis . Additionally, the presence of specific functional groups in the thiazolidinone structure enhances binding affinity to these targets.
Case Studies and Research Findings
- Antibacterial Efficacy : A study involving the synthesis and testing of thiazolidinone derivatives found that several compounds exhibited excellent antibacterial properties against Enterobacter cloacae and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics .
- Cytotoxicity Studies : Cytotoxicity assessments using MTT assays revealed that while these compounds are potent against bacterial strains, they exhibit varying levels of cytotoxicity against normal human cells (MRC5), indicating a need for further optimization to enhance selectivity .
- Structure–Activity Relationship (SAR) : The SAR analysis indicated that modifications on the thiazolidinone ring significantly influence antimicrobial activity, suggesting that further structural optimization could lead to more effective derivatives with reduced toxicity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Electron-Donating Groups (e.g., 4-Methyl, 4-Methoxy):
The 4-methylphenyl group in the target compound enhances lipophilicity, which may improve cellular uptake compared to polar analogs like the carboxylic acid derivative (). However, electron-withdrawing substituents (e.g., chloro, nitro) in analogs such as N-[2-(2,4-dichlorophenyl)-...]benzamide () demonstrate superior antiproliferative activity (100% DAL cell inhibition at 100 µg/mL), likely due to increased electrophilicity and target binding .- Functional Group Modifications: Methyl Ester vs. Carboxylic Acid: The methyl ester in the target compound and ’s chlorophenyl analog improves metabolic stability compared to carboxylic acids, which may undergo rapid hydrolysis in vivo .
Physicochemical Properties
- Lipophilicity: The target compound’s methyl ester group increases logP compared to the carboxylic acid analog (), favoring blood-brain barrier penetration.
- Solubility: Morpholine-containing derivatives () show improved aqueous solubility due to the polar amine group, whereas chloro/methyl substituents reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
